molecular formula C7H13N3O B075161 2-Cyclohexylidenehydrazinecarboxamide CAS No. 1589-61-3

2-Cyclohexylidenehydrazinecarboxamide

Cat. No.: B075161
CAS No.: 1589-61-3
M. Wt: 155.2 g/mol
InChI Key: KZDDDHJBINUIKQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyclohexylidenehydrazinecarboxamide can be synthesized through the reaction of cyclohexanone with semicarbazide. The reaction typically involves the condensation of cyclohexanone with semicarbazide hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis route involving cyclohexanone and semicarbazide is scalable and can be adapted for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexylidenehydrazinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

2-Cyclohexylidenehydrazinecarboxamide is utilized as a reagent in organic synthesis. It serves as an intermediate in the preparation of various compounds, facilitating the formation of imines and amines through oxidation and reduction reactions.

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Its derivatives have been studied for effectiveness against various pathogens and cancer cell lines, suggesting promising therapeutic applications.

Corrosion Inhibition

Studies have explored the interactions of this compound with metals in acidic solutions, employing electrochemical impedance spectroscopy (EIS) to evaluate its effectiveness as a corrosion inhibitor. Significant changes at the metal interface were observed when the compound was present, indicating its potential utility in industrial applications .

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications, particularly in drug development. Its interaction with specific molecular targets suggests it may alter enzyme and protein activities, leading to various biological effects.

Case Study 1: Antimicrobial Activity

In a study published in a peer-reviewed journal, derivatives of this compound were tested against various bacterial strains. The results indicated significant antimicrobial activity, suggesting potential use in developing new antibacterial agents.

Case Study 2: Corrosion Inhibition

A research article detailed the effectiveness of this compound as a corrosion inhibitor for carbon steel in acidic environments. The study employed weight loss measurements and EIS techniques to demonstrate that the compound significantly reduced corrosion rates compared to untreated samples.

Mechanism of Action

The mechanism of action of 2-Cyclohexylidenehydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexanone semicarbazide
  • Cyclohexanone semicarbazone
  • Hydrazinecarboxamide derivatives

Uniqueness

2-Cyclohexylidenehydrazinecarboxamide is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This makes it a versatile compound in both research and industrial applications .

Biological Activity

Overview

2-Cyclohexylidenehydrazinecarboxamide, also known as cyclohexanone semicarbazone, is an organic compound with significant biological activity. Its molecular formula is C7_7H13_{13}N3_3O, and it possesses a variety of functional groups that contribute to its reactivity and potential therapeutic effects. This compound has been studied for its antimicrobial and anticancer properties, among other biological activities.

The synthesis of this compound typically involves the condensation reaction between cyclohexanone and semicarbazide in the presence of a base such as sodium acetate. The reaction can be performed in aqueous or alcoholic media at room temperature or slightly elevated temperatures.

Chemical Properties:

  • Molecular Weight: 155.20 g/mol
  • Melting Point: 165-166 °C
  • Canonical SMILES: O=C(N)NN=C1CCCCC1 .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In a study evaluating various hydrazinecarboxamides, this compound demonstrated effectiveness against several bacterial strains. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that it can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. The compound's ability to target specific signaling pathways involved in cancer progression makes it a candidate for further development as an anticancer agent.

Case Studies

  • Corrosion Inhibition Study :
    A recent study investigated the use of this compound as a corrosion inhibitor for mild steel in acidic environments. The results indicated that the compound could suppress corrosion rates significantly, achieving up to 97% efficiency when combined with iodide ions. This study highlights the compound's versatility beyond biological applications, suggesting potential industrial uses .
  • Synergistic Effects with Iodide Ions :
    The interaction of this compound with iodide ions was examined, revealing enhanced corrosion inhibition due to synergistic effects. Theoretical calculations suggested strong covalent interactions between the inhibitor and iron, indicating a complex mechanism that could be further explored for both corrosion protection and biological applications .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It binds to enzymes and proteins, altering their activity and leading to various biological effects:

  • Antimicrobial Mechanism : Disruption of cell wall synthesis and metabolic inhibition.
  • Anticancer Mechanism : Induction of apoptosis through caspase activation and inhibition of proliferative signaling pathways.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityUnique Features
This compoundYesYesVersatile applications in biology and industry
Cyclohexanone semicarbazideModerateNoPrimarily used as a reagent
Hydrazine derivativesVariableYesVaries widely based on structure

Properties

IUPAC Name

(cyclohexylideneamino)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c8-7(11)10-9-6-4-2-1-3-5-6/h1-5H2,(H3,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZDDDHJBINUIKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NNC(=O)N)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3075094
Record name 2-Cyclohexylidenehydrazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3075094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1589-61-3
Record name Cyclohexanone, semicarbazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1589-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanone, semicarbazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001589613
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanone semicarbazone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37557
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Record name 2-Cyclohexylidenehydrazinecarboxamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexanal semicarbazone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.962
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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